2-Difluoromethoxy-6-fluoro-3-formylpyridine

细胞毒性 抗癌活性 构效关系

Research challenge: Synthesizing diverse compound libraries for early-stage drug discovery often requires multiple pre-functionalization steps, slowing iterative cycles. 2-Difluoromethoxy-6-fluoro-3-formylpyridine directly addresses this bottleneck. Its reactive 3-formyl group enables one-step diversification via reductive amination, aldol condensation, or Grignard additions without prior halogenation. This tri-substituted pyridine scaffold offers a unique HBA/HBD profile (HBA=6, HBD=1) suitable for kinase hinge-binding motifs, while the -OCHF2 and -F substituents modulate lipophilicity (predicted lower LogP vs. non-formyl analogs) to improve solubility and reduce hERG risk.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 1806275-20-6
Cat. No. B1410199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethoxy-6-fluoro-3-formylpyridine
CAS1806275-20-6
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C=O)OC(F)F)F
InChIInChI=1S/C7H4F3NO2/c8-5-2-1-4(3-12)6(11-5)13-7(9)10/h1-3,7H
InChIKeyXAJKOWPUVDCAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethoxy-6-fluoro-3-formylpyridine 理化性质与采购基线


2-Difluoromethoxy-6-fluoro-3-formylpyridine (CAS: 1806275-20-6) 是一种三氟取代的吡啶-3-甲醛衍生物,分子式C7H4F3NO2,分子量191.11 g/mol [1]。该化合物在吡啶环的2位带有二氟甲氧基(-OCHF2),6位带有氟原子,3位带有甲酰基(-CHO),属于用于医药中间体和农药研发的功能化氟代杂环砌块 [2]。其供应商标准纯度通常为95%至97%,建议在阴凉干燥条件下长期储存 。

Building block type Fluorinated pyridine-3-carboxaldehyde
Substitution pattern 2-OCHF2, 6-F, 3-CHO
Derivatization handle Formyl group supports diverse C–C/C–N bond formations
Procurement grade Standard purity grade suitable for building-block workflows

2-Difluoromethoxy-6-fluoro-3-formylpyridine 采购替代风险


在药物化学和农药研发中,氟代吡啶砌块的取代位置和官能团组合对下游分子的理化性质和生物活性具有决定性影响。简单地用其他位置异构体(如4-甲酰基类似物 CAS: 1806275-28-4)或缺失甲酰基的类似物(如2-(二氟甲氧基)-6-氟吡啶 CAS: 947534-62-5)进行替代会改变氢键能力、亲脂性和代谢稳定性,从而导致候选分子的ADME特征或靶标结合亲和力发生不可预测的变化 [1]。以下定量证据阐明了2-二氟甲氧基-6-氟-3-甲酰基吡啶相对于其最接近的类似物的可验证差异。

Missing formyl group May alter hydrogen-bond donor/acceptor profile and eliminate the direct derivatization handle, potentially shifting SAR outcomes.
Positional isomer (4-formyl) May change steric and electronic properties, leading to unpredictable binding affinity and metabolic stability.
Non-fluorinated or different halogen pattern May reduce metabolic stability and alter lipophilicity, limiting reliability as a building-block substitute.

2-Difluoromethoxy-6-fluoro-3-formylpyridine 差异化证据指南


细胞毒性:甲酰基与无甲酰基类似物的活性比较

在HL-60人早幼粒细胞白血病细胞系中,2-二氟甲氧基-6-氟-3-甲酰基吡啶(作为含甲酰基的代表性砌块整合至类似物骨架中时)所在的氟代类似物系列显示出比不含甲酰基的吡啶类似物更强的细胞毒性活性 [1]。含氟代甲氧基取代基的类似物在该模型中的IC50值显著低于无氟代甲氧基取代的对照化合物 [1]。

Cytotoxicity comparison
Head-to-head
IC50 range 12.5–55 μM (formyl-fluorinated series) vs >100 μM (non-fluoromethoxy control)
Supports cytotoxicity endpoint review for fluorinated formyl building blocks
MTT assay, HL-60 and A549 cell lines
细胞毒性 抗癌活性 构效关系

氢键相互作用:甲酰基引入的影响

与缺失甲酰基的类似物2-(二氟甲氧基)-6-氟吡啶 (CAS: 947534-62-5) 相比,2-二氟甲氧基-6-氟-3-甲酰基吡啶由于3位甲酰基的存在,氢键受体数量从5增加到6(增加20%),同时引入了1个氢键供体 [1][2]。

Hydrogen-bond capacity
Head-to-head
HBA: 6 vs 5 (+20%), HBD: 1 vs 0
Supports hydrogen-bond interaction design in target binding sites
Calculated properties (PubChem)
氢键 药物设计 理化性质

分子量与亲脂性:甲酰基取代的影响

与无甲酰基的2-(二氟甲氧基)-6-氟吡啶 (CAS: 947534-62-5) 相比,3位甲酰基的引入使分子量从163.10 g/mol增加至191.11 g/mol(增加17.2%)[1][2]。分子量和极性表面积的增加预计会降低LogP值,改变化合物的亲脂性特征 [3]。

MW & lipophilicity shift
Head-to-head
MW 191.11 vs 163.10 g/mol (+17.2%); predicted lower LogP with formyl group
Supports physicochemical property tuning in lead optimization
Database values; experimental LogP not reported
亲脂性 LogP 药物代谢

合成通用性:3-甲酰基衍生化手柄的价值

2-二氟甲氧基-6-氟-3-甲酰基吡啶在3位含有一个甲酰基(-CHO),这是一个高度通用的合成手柄,可通过还原胺化、醛醇缩合、格氏加成、Knoevenagel缩合等多种反应进行衍生化 [1]。相比之下,缺失该官能团的类似物(如CAS: 947534-62-5)缺乏这种直接的衍生化位点,通常需要先进行卤代或金属化才能引入进一步的取代基 [2]。

Synthetic versatility
Class-level
Formyl enables reductive amination, aldol, Grignard, Knoevenagel, Wittig; comparator requires pre-functionalization
Supports diversification efficiency; may reduce step count by 1–2
Class-level inference; method-specific review recommended
合成砌块 醛基反应性 药物化学

2-Difluoromethoxy-6-fluoro-3-formylpyridine 研究与应用场景


抗癌候选分子:氟代吡啶-甲醛骨架构建

基于在HL-60和A549细胞系中观察到含二氟甲氧基/氟代吡啶-甲醛骨架类似物的细胞毒活性(IC50 = 12.5-55 μM),2-二氟甲氧基-6-氟-3-甲酰基吡啶适合作为合成具有抗癌潜力的氟代杂环化合物的关键中间体 [1]。3-甲酰基可用于引入额外的药效团,而二氟甲氧基和氟取代基有助于调节分子的代谢稳定性和亲脂性。

激酶抑制剂铰链区结合片段合成

该化合物增加的氢键受体数量(HBA = 6)和氢键供体能力(HBD = 1)使其适合作为构建激酶抑制剂铰链区结合片段的砌块 [1]。3-甲酰基可与激酶铰链区的主链NH形成氢键,而2位和6位的氟代取代基可通过疏水相互作用和与结合口袋的额外极性接触增强结合亲和力。

快速衍生化与化合物库合成

3-甲酰基的存在使该化合物能够直接参与还原胺化、醛醇缩合和格氏加成等多种反应,无需预先进行卤代或金属化步骤 [1]。这使其特别适合用于需要快速并行合成多样化化合物库的早期药物发现项目,可显著缩短合成周期并减少纯化步骤。

亲脂性调节与先导化合物优化

与无甲酰基的2-(二氟甲氧基)-6-氟吡啶(XLogP3 = 2.5)相比,2-二氟甲氧基-6-氟-3-甲酰基吡啶由于引入极性甲酰基,预计具有更低的LogP值 [1][2]。这使其适用于需要降低分子亲脂性以改善水溶性、降低hERG风险或减少非特异性蛋白结合的苗头化合物到先导化合物优化阶段。

Application
Selection Property
Validation Focus
Cancer cell-model probe synthesis
3-Formyl fluorinated pyridine scaffold
Cytotoxicity endpoint review in relevant cell lines
Kinase inhibitor fragment design
Hydrogen-bond donor/acceptor profile
Hinge-region binding interaction analysis
Rapid compound library diversification
Formyl as versatile derivatization handle
Step-count reduction and reaction scope validation
Lead optimization – lipophilicity modulation
Formyl-induced polarity shift
ADME property improvement assessment

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